

# Emprumapimod's Therapeutic Effects in LMNA-Related Dilated Cardiomyopathy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Emprumapimod** (ARRY-371797), an investigational therapeutic, with current standard-of-care treatments and another emerging therapy for LMNA-related dilated cardiomyopathy (DCM). The data presented is based on published clinical trial findings and preclinical study results.

### **Executive Summary**

**Emprumapimod**, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK), has been investigated for its potential to improve functional capacity and cardiac function in patients with LMNA-related DCM. While early-phase clinical trials showed promising signals, a Phase 3 study was terminated for futility. This guide offers a detailed examination of the available data for **Emprumapimod** and compares it against established treatments and a novel gene therapy candidate, NVC-001.

## **Comparative Performance Data**

The following tables summarize the quantitative data from clinical and preclinical studies of **Emprumapimod** and its alternatives.

Table 1: Comparison of Efficacy in LMNA-Related Dilated Cardiomyopathy



| Therapeutic<br>Agent                                            | Study Phase                               | Primary<br>Endpoint                                                                                         | Result                                                                                                                                                     | Citation |
|-----------------------------------------------------------------|-------------------------------------------|-------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Emprumapimod<br>(ARRY-371797)                                   | Phase 2<br>(NCT02057341)                  | Change in 6-<br>Minute Walk Test<br>(6MWT) distance<br>at 12 weeks                                          | Mean increase of<br>69 meters (80%<br>CI: 39, 100);<br>Median increase<br>of 47 meters.                                                                    | [1]      |
| Phase 3<br>(REALM-DCM,<br>NCT03439514)                          | Change in<br>6MWT distance<br>at 24 weeks | Median difference of 4.9 meters vs. placebo (95% CI: -24.2 to 34.1, p=0.82). Study terminated for futility. | [2][3]                                                                                                                                                     |          |
| Standard of Care<br>(ACE Inhibitors,<br>Beta-Blockers,<br>etc.) | N/A (General<br>DCM Population)           | Varies (e.g.,<br>LVEF, mortality)                                                                           | Established benefit in broad DCM populations; specific efficacy in LMNA-DCM is not well-defined in comparative trials with functional endpoints like 6MWT. | [4]      |
| NVC-001<br>(Investigational<br>Gene Therapy)                    | Preclinical<br>(Mouse Model)              | Survival                                                                                                    | 8-fold longer<br>survival in<br>treated mice<br>(>300 days)<br>compared to<br>untreated mice<br>(<40 days).                                                | [5]      |



Table 2: Biomarker and Quality of Life Data

| Therapeutic<br>Agent                                  | Study Phase                                                                                     | Key<br>Secondary<br>Endpoint                                          | Result                                                                                                             | Citation |
|-------------------------------------------------------|-------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|----------|
| Emprumapimod<br>(ARRY-371797)                         | Phase 2<br>(NCT02057341)                                                                        | Change in NT-<br>proBNP at 12<br>weeks                                | Median decline<br>from 1409 pg/mL<br>to 848 pg/mL.                                                                 | [1]      |
| Phase 3<br>(REALM-DCM,<br>NCT03439514)                | Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) Physical Limitation Score at 24 weeks | Median difference of 2.4 vs. placebo (95% CI: -6.4 to 11.2, p=0.54).  | [2][3]                                                                                                             |          |
| Phase 3<br>(REALM-DCM,<br>NCT03439514)                | Composite of<br>worsening heart<br>failure or all-<br>cause mortality                           | Hazard Ratio:<br>0.43 vs. placebo<br>(95% CI: 0.11–<br>1.74; P=0.23). | [3]                                                                                                                | _        |
| Standard of Care<br>(Metoprolol in<br>Idiopathic DCM) | Clinical Trial                                                                                  | Quality of Life<br>(Questionnaire)                                    | Significant improvement in life satisfaction, physical activity, and total score compared to placebo at 18 months. | [6]      |
| NVC-001<br>(Investigational<br>Gene Therapy)          | Preclinical<br>(Mouse Model)                                                                    | Cardiac Function                                                      | Stabilization of left ventricular function and reduction in myocardial fibrosis.                                   | [5]      |



# **Experimental Protocols Emprumapimod Clinical Trials**

Phase 2 Study (NCT02057341)[1][7]

- Objective: To assess the efficacy and safety of Emprumapimod in patients with symptomatic LMNA-related DCM.
- Study Design: An open-label, single-arm pilot study.
- Participants: 12 patients with confirmed LMNA mutations, NYHA Class II-IIIa heart failure, and on stable background heart failure therapy.
- Intervention: Emprumapimod administered orally at doses of 100 mg or 400 mg twice daily for 48 weeks.
- Key Assessments:
  - Primary Endpoint: Change from baseline in 6-minute walk test (6MWT) distance at week
     12.
  - Secondary Endpoints: Changes in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, left ventricular ejection fraction (LVEF), and Kansas City Cardiomyopathy Questionnaire (KCCQ) scores.

Phase 3 Study (REALM-DCM, NCT03439514)[2][3][8]

- Objective: To evaluate the efficacy and safety of Emprumapimod compared to placebo in patients with symptomatic LMNA-related DCM.
- Study Design: A multinational, randomized, double-blind, placebo-controlled trial.
- Participants: 77 patients with confirmed LMNA variants, NYHA Class II/III symptoms, LVEF ≤ 50%, and an implanted cardioverter-defibrillator.
- Intervention: **Emprumapimod** 400 mg twice daily or placebo.
- Key Assessments:



- Primary Endpoint: Change from baseline in 6MWT distance at week 24.
- Secondary Endpoints: Change in KCCQ physical limitation and total symptom scores, NTproBNP concentration, and a composite of worsening heart failure or all-cause mortality.

## Visualized Signaling Pathways and Workflows p38 MAPK Signaling Pathway and Emprumapimod's Mechanism of Action



Click to download full resolution via product page



Caption: p38 MAPK signaling cascade and the inhibitory action of Emprumapimod.

# **Emprumapimod Clinical Trial Workflow (Phase 3 - REALM-DCM)**





Click to download full resolution via product page

Caption: Workflow of the Phase 3 REALM-DCM clinical trial for **Emprumapimod**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nuevocor's NVC-001 cleared to enter clinic for dilated cardiomyopathy | BioWorld [bioworld.com]
- 2. MAPK-p38 Signaling Pathway Elabscience [elabscience.com]
- 3. p38 mitogen-activated protein kinases Wikipedia [en.wikipedia.org]
- 4. Does Repeated Measurement of a 6-Min Walk Test Contribute to Risk Prediction in Children with Dilated Cardiomyopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quality of life on treatment with metoprolol in dilated cardiomyopathy: results from the MDC trial. Metoprolol in Dilated Cardiomyopathy trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Six-minute walk test as clinical end point in cardiomyopathy clinical trials, including ATTR-CM: a systematic literature review PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carvedilol improves left ventricular function and symptoms in chronic heart failure: a double-blind randomized study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Emprumapimod's Therapeutic Effects in LMNA-Related Dilated Cardiomyopathy: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857855#reproducibility-of-published-findings-on-emprumapimod-s-therapeutic-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com